2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid
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Overview
Description
2-Amino-2-(3-cyclobutyl-1-bicyclo[111]pentanyl)acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclobutylation of a bicyclo[1.1.1]pentane derivative, followed by the introduction of the amino and acetic acid functional groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with unique structural features.
Biology: It may be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes or receptors in a unique manner. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- 2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid
Uniqueness
2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-8(9(13)14)11-4-10(5-11,6-11)7-2-1-3-7/h7-8H,1-6,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWQYCURQKMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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